molecular formula C6H10N2O3 B049786 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one CAS No. 111582-21-9

5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one

Cat. No. B049786
CAS RN: 111582-21-9
M. Wt: 158.16 g/mol
InChI Key: VZQSTMNDVDBVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one (MNPN) is a nitric oxide (NO) donor compound that has been extensively used in the field of biomedical research due to its ability to release NO in a controlled and sustained manner. MNPN is a highly reactive compound that has been shown to have a variety of biochemical and physiological effects, which make it an attractive tool for investigating the role of NO in various biological processes.

Mechanism of Action

5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one releases NO in a controlled and sustained manner, which allows for the investigation of the role of NO in various biological processes. NO is a highly reactive molecule that can interact with a variety of biological molecules, including proteins, lipids, and nucleic acids. The exact mechanism of action of 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one is not fully understood, but it is believed to involve the formation of a complex between 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one and biological molecules, which results in the release of NO.
Biochemical and Physiological Effects:
5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one has also been shown to modulate the activity of various enzymes, including guanylate cyclase, which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels.

Advantages and Limitations for Lab Experiments

5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one has several advantages for use in lab experiments, including its ability to release NO in a controlled and sustained manner, its high reactivity, and its ability to modulate the activity of various enzymes. However, 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one also has several limitations, including its potential toxicity, its instability in solution, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one in scientific research. One potential direction is the investigation of the role of NO in the regulation of immune system function. Another potential direction is the use of 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one in the development of NO-based therapeutics for the treatment of various diseases, including cancer and cardiovascular disease. Additionally, 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one could be used in the development of NO-based sensors for the detection of biological molecules.

Synthesis Methods

5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one can be synthesized using a variety of methods, including the reaction of piperidine with nitrous acid, the reaction of piperidine with nitric oxide, and the reaction of piperidine with nitrite. The most common method for synthesizing 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one involves the reaction of piperidine with nitrous acid in the presence of a reducing agent such as sodium sulfite. The reaction proceeds through the formation of a nitrosamine intermediate, which is then oxidized to form 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one.

Scientific Research Applications

5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one has been widely used in scientific research as a tool for investigating the role of NO in various biological processes. 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one has been shown to have a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. 5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one has also been used to investigate the role of NO in the regulation of gene expression, cell cycle progression, and apoptosis.

properties

CAS RN

111582-21-9

Product Name

5-Hydroxy-5-methyl-1-nitrosopiperidin-3-one

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

5-hydroxy-5-methyl-1-nitrosopiperidin-3-one

InChI

InChI=1S/C6H10N2O3/c1-6(10)2-5(9)3-8(4-6)7-11/h10H,2-4H2,1H3

InChI Key

VZQSTMNDVDBVOR-UHFFFAOYSA-N

SMILES

CC1(CC(=O)CN(C1)N=O)O

Canonical SMILES

CC1(CC(=O)CN(C1)N=O)O

synonyms

5-Hydroxy-5-methyl-1-nitroso-3-piperidinone

Origin of Product

United States

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